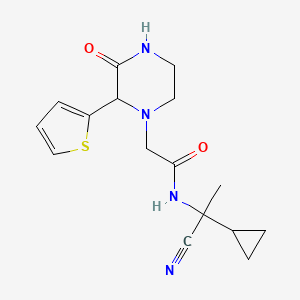

N-(4-磺酰胺基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-磺酰胺基-苯基)-苯甲酰胺是一种有机化合物,属于苯磺酰胺类。其特征是苯环上连接了一个苯甲酰胺基,而苯环上还被一个磺酰胺基取代。

科学研究应用

N-(4-磺酰胺基-苯基)-苯甲酰胺在科学研究中有多种应用:

化学: 用作合成更复杂分子的构建块。

生物学: 研究其作为酶抑制剂的潜力,特别是在抑制蛋白酶方面。

医学: 探索其在治疗癌症和病毒感染等疾病的药物开发中的潜在用途。

工业: 用于生产特种化学品和材料

作用机制

N-(4-磺酰胺基-苯基)-苯甲酰胺的作用机制与其与特定分子靶标(如酶)的相互作用有关。例如,它可以通过结合到蛋白酶的活性位点来抑制蛋白酶的活性,从而阻止肽键的断裂。 这种抑制可以破坏各种生物过程,使其成为药物开发的潜在候选药物 .

类似化合物:

- N-(4-磺酰胺基-苯基)-乙酰胺

- N-(4-磺酰胺基-苯基)-硫代氨基甲酸O-(2-噻吩-3-基-乙基)酯

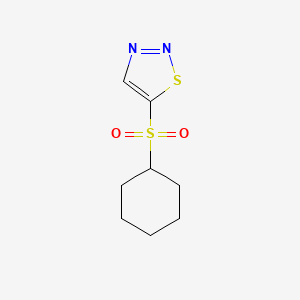

- N-(4-磺酰胺基-苯基)-1,3,4-噻二唑-2-甲酰胺

比较: N-(4-磺酰胺基-苯基)-苯甲酰胺由于其特定的结构特征以及同时存在苯甲酰胺基和磺酰胺基而独一无二。这种双重功能使其能够参与更广泛的化学反应,并增强其作为合成化学中通用构建块的潜力。 与类似物相比,它可能对生物靶标表现出不同的结合亲和力和选择性,使其成为药物化学研究的宝贵化合物 .

生化分析

Biochemical Properties

The biochemical properties of N-(4-sulfamoylphenyl)benzamide are largely attributed to its sulfonamide component. Sulfonamides are known for their enzyme inhibitor properties

Molecular Mechanism

It is known that sulfonamides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

合成路线和反应条件: N-(4-磺酰胺基-苯基)-苯甲酰胺的合成通常涉及在碱(如吡啶)的存在下,使 4-氨基苯磺酰胺与苯甲酰氯反应。反应在回流条件下进行,以确保起始原料完全转化为所需产物。

工业生产方法: 在工业环境中,可以通过使用连续流动反应器来扩大合成规模,这可以更好地控制反应条件并提高产率。 还可以采用绿色化学原理,如无溶剂条件或使用环境友好的溶剂,以最大程度地减少生产过程对环境的影响 .

化学反应分析

反应类型: N-(4-磺酰胺基-苯基)-苯甲酰胺可以进行各种化学反应,包括:

氧化: 磺酰胺基可以被氧化成磺酸。

还原: 如果有的话,硝基可以被还原成胺。

取代: 苯甲酰胺基可以参与亲核取代反应。

常用试剂和条件:

氧化: 在酸性或碱性条件下可以使用高锰酸钾或过氧化氢等试剂。

还原: 催化氢化或使用硼氢化钠等还原剂。

取代: 在碱的存在下可以使用胺或硫醇等亲核试剂。

主要产物:

氧化: 形成磺酸。

还原: 形成胺。

取代: 形成取代的苯甲酰胺.

相似化合物的比较

- N-(4-Sulfamoyl-phenyl)-acetamide

- N-(4-Sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester

- N-(4-Sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide

Comparison: N-(4-Sulfamoyl-phenyl)-benzamide is unique due to its specific structural features and the presence of both benzamide and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for medicinal chemistry research .

属性

IUPAC Name |

N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H2,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYAUYNBRQPION-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of N-(4-sulfamoylphenyl)benzamide derivatives against tuberculosis?

A1: While the provided abstracts mention anti-tubercular activity for a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives [], the exact mechanism of action is not elaborated upon. Further research is needed to elucidate how these compounds interact with their target and the downstream effects leading to their anti-tubercular activity.

Q2: How does the structure of N-(4-sulfamoylphenyl)benzamide derivatives influence their ability to inhibit carbonic anhydrase?

A2: Research indicates that incorporating various sulfonamide moieties into the N-(4-sulfamoylphenyl)benzamide structure can significantly impact its ability to inhibit human carbonic anhydrase isoforms I and II []. This suggests that the sulfonamide group plays a crucial role in binding to the enzyme active site. Further structure-activity relationship (SAR) studies are necessary to fully comprehend the impact of different substituents on inhibitory potency and selectivity for specific carbonic anhydrase isoforms.

Q3: Can you provide information about the spectroscopic characterization of N-(4-sulfamoylphenyl)benzamide derivatives?

A3: The synthesis of N-(4-sulfamoylphenyl)benzamide derivatives has been characterized using various spectroscopic techniques. Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm the structures of these compounds [, ]. These techniques provide valuable information about the functional groups present and the connectivity of atoms within the molecule.

Q4: Have there been any studies on the potential environmental impact of N-(4-sulfamoylphenyl)benzamide derivatives?

A4: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of N-(4-sulfamoylphenyl)benzamide derivatives. Given their potential pharmaceutical applications, it is crucial to investigate their ecotoxicological effects and explore strategies to mitigate any negative environmental impacts. This could involve studying their biodegradability, potential for bioaccumulation, and effects on aquatic organisms.

A5: While the provided abstracts [, ] highlight the ability of 2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide to activate Kir6.2/SUR1 KATP channels, they do not delve into comparisons with other structurally similar compounds. Exploring structural analogs and their activity profiles could provide valuable insights into the pharmacophore responsible for KATP channel activation and guide the development of more potent and selective modulators.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)

![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)

![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)